molecular formula C11H14INO4S2 B4215410 N-[(4-iodophenyl)sulfonyl]methionine

N-[(4-iodophenyl)sulfonyl]methionine

Cat. No.: B4215410
M. Wt: 415.3 g/mol
InChI Key: ANJRVPMBSWVDGI-UHFFFAOYSA-N
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Description

N-[(4-iodophenyl)sulfonyl]methionine is a sulfonamide derivative combining methionine, a sulfur-containing amino acid, with a 4-iodophenyl sulfonyl group. The iodine atom at the para position may enhance stability and binding affinity through hydrophobic interactions or halogen bonding, as observed in related compounds .

Properties

IUPAC Name

2-[(4-iodophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO4S2/c1-18-7-6-10(11(14)15)13-19(16,17)9-4-2-8(12)3-5-9/h2-5,10,13H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJRVPMBSWVDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen Substitution Effects

Halogen substituents on aryl sulfonamides significantly influence biological activity and physicochemical properties. A comparative study of para-halogenated phenylmaleimide derivatives (Table 1) revealed minimal variation in inhibitory potency (IC₅₀) against monoacylglycerol lipase (MGL), despite differences in halogen size and electronegativity :

Compound Halogen (X) IC₅₀ (μM)
N-(4-fluorophenyl)maleimide F 5.18
N-(4-chlorophenyl)maleimide Cl 7.24
N-(4-bromophenyl)maleimide Br 4.37
N-(4-iodophenyl)maleimide I 4.34

The iodine-substituted analog exhibited the highest potency, suggesting that bulkier halogens may improve hydrophobic interactions without steric hindrance . This trend aligns with studies on sulfonamide-based enzyme inhibitors, where iodine’s polarizability enhances target binding .

Physical and Spectroscopic Properties

Iodine’s heavy atom effect enhances spectroscopic detectability. For 11f , HRMS analysis confirmed a molecular mass of 602.0594 (calculated: 602.0587), with ¹H NMR peaks at δ 1.73–2.11 (adamantane CH₂) and δ 7.70–8.05 (aromatic protons) . These data align with trends in fluorinated analogs but differ in deshielding effects due to iodine’s electronegativity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-iodophenyl)sulfonyl]methionine
Reactant of Route 2
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N-[(4-iodophenyl)sulfonyl]methionine

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